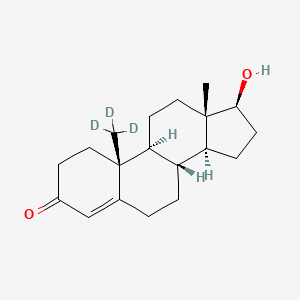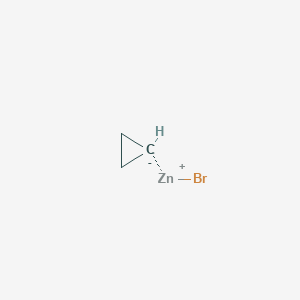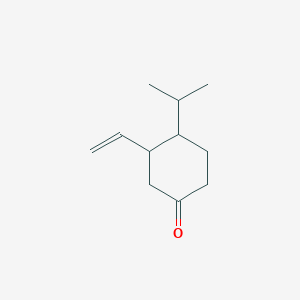
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of Functional Groups: The azido group can be introduced via nucleophilic substitution reactions, while the tert-butoxycarbonyl (Boc) protecting group is added using Boc anhydride in the presence of a base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) for azido group introduction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various azido derivatives.
科学研究应用
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole rings.
Hydroxyl Group: Participates in hydrogen bonding and can be a site for further functionalization.
Boc Group: Acts as a protecting group, preventing unwanted reactions during synthesis.
相似化合物的比较
Similar Compounds
- Ethyl (1R,2R,3R*,4S*)-3-azido-4-amino-2-hydroxycyclopentane-carboxylate**: Lacks the Boc protecting group.
- Ethyl (1R,2R,3R*,4S*)-3-azido-4-(methoxycarbonylamino)-2-hydroxycyclopentane-carboxylate**: Has a methoxycarbonyl group instead of the Boc group.
Uniqueness
Ethyl (1R*,2R*,3R*,4S*)-3-azido-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentane-carboxylate is unique due to its combination of functional groups and stereochemistry, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
IUPAC Name |
ethyl (1R,2R,3R,4S)-3-azido-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(9(10(7)18)16-17-14)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRBCTNPGRAUIN-UTINFBMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1O)N=[N+]=[N-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)



